molecular formula C10H14N2O B2584972 3-(Piperidin-2-yl)pyridin-2(1H)-one CAS No. 1270529-00-4

3-(Piperidin-2-yl)pyridin-2(1H)-one

Cat. No.: B2584972
CAS No.: 1270529-00-4
M. Wt: 178.235
InChI Key: FRUUQMLOMWUDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-2-yl)pyridin-2(1H)-one is a synthetically versatile heteroaromatic compound that presents a fusion of a piperidine ring with a pyridin-2-one scaffold. This structure is of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. The core pyridin-2(1H)-one structure is a recognized pharmacophore in the search for new analgesics. Research on structurally related 3,5-disubstituted pyridin-2(1H)-ones has demonstrated potent anti-allodynic effects in validated in vivo models, such as the capsaicin-induced pain model in rats. These compounds are investigated for their ability to inhibit cutaneous mechanical allodynia, a common symptom of chronic pain, presenting a promising non-opioid pathway for pain relief . The piperidine moiety is one of the most prevalent synthetic building blocks in the pharmaceutical industry, featured in more than twenty classes of approved drugs. Its incorporation into a molecule often influences pharmacokinetic properties and can enhance binding affinity to biological targets . The specific substitution pattern on the pyridin-2-one core is critical for its biological activity. Structure-Activity Relationship (SAR) studies indicate that modifications at the 3- and 5-positions of the pyridin-2(1H)-one scaffold can significantly modulate the compound's efficacy and selectivity, guiding the rational design of more potent derivatives . This compound is intended for research applications only, including but not limited to: investigation as a precursor or intermediate in organic synthesis and medicinal chemistry; in vitro screening against biological targets for hit identification; and pharmacological profiling in preclinical studies to elucidate mechanisms of action. This compound is provided as a high-purity material to ensure consistent and reliable research outcomes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-8(4-3-7-12-10)9-5-1-2-6-11-9/h3-4,7,9,11H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUUQMLOMWUDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyridin 2 1h One Scaffolds in Medicinal Chemistry

The pyridin-2(1H)-one ring system is a prominent scaffold in medicinal chemistry, valued for its versatile biological activities and favorable chemical properties. nih.govbohrium.com This six-membered nitrogen-containing heterocycle can act as both a hydrogen bond donor and acceptor, allowing for robust interactions with various biological targets. nih.govnih.gov Its structure provides five positions that can be chemically modified, enabling chemists to fine-tune properties like polarity, lipophilicity, and solubility to enhance interaction with therapeutic targets and improve membrane permeability. nih.gov

The significance of the pyridinone core is underscored by its presence in compounds demonstrating a wide array of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. nih.govbohrium.com For instance, pyridinone-containing molecules have been investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov Researchers have also explored their potential as inhibitors of various kinases, histone deacetylase (HDAC), and other enzymes implicated in cancer. nih.gov The adaptability of the pyridinone scaffold has made it a key component in fragment-based drug design and as a bioisostere for other chemical groups, solidifying its role as a "privileged scaffold" in the development of new therapeutic agents. bohrium.comresearchgate.net

Role of Piperidine Moieties As Privileged Structures in Drug Discovery

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals. wikipedia.org Its prevalence is so high that it is considered a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. nih.gov This versatility stems from its three-dimensional conformational flexibility and its ability to serve as a scaffold for introducing various substituents in a defined spatial orientation. The nitrogen atom in the ring can act as a basic center, which is often crucial for molecular interactions and can improve the pharmacokinetic properties of a drug candidate. researchgate.net

The piperidine moiety is a core component in a vast number of FDA-approved drugs across numerous therapeutic areas. wikipedia.orgacs.org Its presence is critical to the function of medications ranging from antipsychotics and opioids to antihistamines and selective serotonin (B10506) reuptake inhibitors (SSRIs). wikipedia.org The metabolic stability of the piperidine ring further enhances its utility in drug design. nih.gov Researchers continue to leverage the piperidine scaffold to develop novel agents, including treatments for cancer, neurodegenerative diseases, and infectious diseases. nih.govnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Moiety

Drug Name Therapeutic Class
Methylphenidate Stimulant
Haloperidol Antipsychotic
Loratadine Antihistamine
Fentanyl Opioid Analgesic
Paroxetine SSRI
Risperidone Antipsychotic
Minoxidil Vasodilator (used for hair loss)

This table is not exhaustive but illustrates the broad applicability of the piperidine scaffold. Data sourced from various public domain resources. wikipedia.org

Overview of Research Trajectories for Pyridinone Piperidine Hybrid Compounds

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to this compound reveals that the core structure can be disconnected at the C-C bond between the piperidine and pyridinone rings. This suggests two primary precursor types: a suitably functionalized pyridine or pyridinone derivative and a piperidine synthon, or a precursor that can be cyclized to form the piperidine ring.

Key precursors for the pyridinone ring often include substituted pyridines that can be oxidized or hydrolyzed to the corresponding pyridin-2(1H)-one. For instance, 2-aminonicotinonitriles can serve as a starting point for a multi-step synthesis. researchgate.net Alternatively, α,β-unsaturated compounds can react with active methylene (B1212753) compounds in a Hantzsch-type pyridine synthesis. advancechemjournal.com

For the piperidine portion, pre-formed piperidine rings can be functionalized, or the ring can be constructed through cyclization reactions. researchgate.net Hydrogenation of a corresponding pyridine ring is a common and effective method for obtaining the saturated piperidine core. nih.gov

Establishment of Efficient Synthetic Pathways

Multi-Step Synthesis Strategies for Core Scaffolds

The construction of the this compound scaffold often involves multi-step sequences. One strategy involves the initial synthesis of a substituted pyridinone, followed by the introduction of the piperidine moiety. For example, a one-pot synthesis of 2-(1H)-pyridinone can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, catalyzed by L-proline. nih.gov

Another approach begins with a substituted pyridine which is then converted to the pyridinone. A multi-step synthesis of pyrido[3',2':4,5]pyrrolo[3,2-d] nih.govnews-medical.netoxazin-4(5H)-ones, which contains a pyridinone ring, starts from 2-aminonicotinonitriles and involves a sequence of reactions including a Sandmeyer reaction, amination, Thorpe-Ziegler reaction, hydrolysis, and cyclization. researchgate.net

The synthesis of piperidine derivatives can also be streamlined. A novel two-stage process combines biocatalytic carbon-hydrogen oxidation to introduce a hydroxyl group onto the piperidine ring, followed by radical cross-coupling with nickel electrocatalysis to form new carbon-carbon bonds. news-medical.net This method significantly reduces the number of synthetic steps compared to traditional approaches. news-medical.net

Regioselective and Stereoselective Synthesis of Isomers and Chiral Centers

Achieving specific regio- and stereoisomers is critical in medicinal chemistry. For piperidine rings, stereoselectivity can be achieved through various methods. One approach is the hydrogenation of substituted pyridines using specific catalysts and conditions to favor the formation of a particular diastereomer. For instance, the hydrogenation of disubstituted pyridines using PtO2 can yield cis-piperidines with high diastereoselectivity. whiterose.ac.uk Subsequent base-mediated epimerization can then provide access to the corresponding trans-diastereoisomers. whiterose.ac.uk

Asymmetric synthesis is another powerful tool. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high enantioselectivity. acs.orgorganic-chemistry.org These intermediates can then be reduced to the corresponding chiral 3-substituted piperidines. acs.orgorganic-chemistry.org The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives has also been achieved starting from 2-pyridone. researchgate.net

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the SAR of this compound, a variety of analogs with modifications on both the pyridin-2(1H)-one and piperidine rings have been synthesized.

Modifications on the Pyridin-2(1H)-one Ring

Modifications on the pyridinone ring often involve the introduction of various substituents at different positions. For example, a series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized to study their anti-allodynic effects. nih.gov These syntheses often start from a common intermediate that can be functionalized in various ways. For instance, O-benzylation of a pyridinone followed by a Suzuki-Miyaura coupling can introduce an indole (B1671886) group at the 3-position. nih.gov

Another strategy for modifying the pyridinone ring is through the aza-Diels-Alder reaction of 1,2,4-triazin-5-ones with dienophiles to create substituted 2-pyridones. researchgate.net This method allows for the efficient introduction of aryl groups at the 3-position. researchgate.net

Modification Type Synthetic Strategy Example Starting Materials Reference
3,5-DisubstitutionO-benzylation, Suzuki-Miyaura coupling, reduction, amidation5-Nitro-pyridin-2(1H)-one, Indole-4-boronic acid pinacol (B44631) ester nih.gov
3-Aryl SubstitutionAza-Diels-Alder reaction6-Aryl-1,2,4-triazin-5-ones, Dienophiles researchgate.net
Phenyl SubstitutionSuzuki-coupling, demethylationSubstituted 3-hydroxypyridin-2(1H)-ones, Arylboronic acids nih.gov

Modifications on the Piperidine Ring

A wide range of modifications have been explored for the piperidine ring to investigate the impact of its three-dimensional structure on biological activity. nih.gov These modifications include the introduction of simple alkyl groups, fused rings, and bridged systems. nih.gov

A systematic approach to modifying the piperidine ring involves introducing one- or two-carbon bridges to create sterically constrained analogs. nih.gov For example, 2-azanorbornanes, nortropanes, and isoquinuclidines have been synthesized as bridged piperidine modifications. nih.gov The synthesis of these complex structures often starts from enantiomerically pure precursors to ensure stereochemical control. nih.gov

Another common modification is the introduction of substituents at various positions of the piperidine ring. This can be achieved through methods like diastereoselective lithiation followed by trapping with an electrophile. whiterose.ac.uk The hydrogenation of pre-formed substituted pyridines is also a widely used method to generate a variety of substituted piperidines. researchgate.netnih.gov

Modification Type Synthetic Strategy Example Starting Materials/Intermediates Reference
Bridged AnalogsIntroduction of one- or two-carbon bridgesEnantiomeric 2-azabicyclo[2.2.1]hept-5-en-3-one precursors nih.gov
Methyl SubstitutionPyridine hydrogenation, epimerization, diastereoselective lithiation/trappingDisubstituted pyridines, N-Boc methyl piperidines whiterose.ac.uk
General SubstitutionHydrogenation of substituted pyridinesSubstituted pyridines nih.gov
N-AlkylationN-alkylation with chiral reagentsRacemic 3-(piperidin-3-yl)-1H-indole derivatives, Chiral sulfonyloxy esters nih.gov
Asymmetric AlkylationAlkylation of N-protected piperidin-2-one1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one, s-BuLi researchgate.net

Introduction of Diverse Substituents and Linker Variations

The strategic introduction of diverse substituents and the modification of linkers are crucial for modulating the biological activity and physicochemical properties of this compound derivatives. These modifications can influence factors such as target affinity, selectivity, and pharmacokinetic parameters.

One approach involves the synthesis of 3,5-disubstituted pyridin-2(1H)-ones. nih.gov For instance, starting from a commercially available compound, O-benzylation followed by a Suzuki-Miyaura coupling can introduce an indol-4-yl group at the 3-position. nih.gov Subsequent reduction of a nitro group to an amine allows for the introduction of various substituents through amide bond formation. nih.gov This method has been utilized to prepare a series of N-[5-(1H-Indol-4-yl)-6-oxo-1,6-dihydropyridin-3-yl]carboxamide derivatives. nih.gov

In the context of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand to the E3 ligase ligand plays a critical role. The length, rigidity, and polarity of the linker can significantly impact the efficacy of the PROTAC. nih.govresearchgate.net Research has shown that rigid heterocyclic ring-containing linkers can enhance potency, metabolic stability, and pharmacokinetic properties. researchgate.net Platforms for the rapid synthesis of PROTACs (Rapid-TAC) have been developed to efficiently explore a wide variety of linkers. nih.gov These platforms often utilize traceless coupling reactions, such as the reaction between an ortho-phthalaldehyde motif and an amine functional group, to connect different E3 ligase ligands with various linker types and lengths. nih.gov

The piperidine ring itself is a versatile scaffold that allows for the introduction of various substituents. nih.govajchem-a.com For example, the introduction of a 4-methyl substituent on the piperidine ring has been shown to produce high MAO-B inhibition in certain derivatives. nih.gov The synthesis of polysubstituted piperidine analogs can be achieved through methods like intramolecular reductive cyclization of monoximes of 1,5-diketones. ajchem-a.com

The table below showcases examples of substituents and linkers that have been incorporated into pyridinone and piperidine structures.

Core Structure Substituent/Linker Synthetic Approach Reference
Pyridin-2(1H)-one3-(Indol-4-yl)-5-(pyridin-4-ylamino)Suzuki-Miyaura coupling, amination nih.gov
Pyridin-2(1H)-oneN-[5-(1H-Indol-4-yl)-6-oxo-1,6-dihydropyridin-3-yl]piperidine-4-carboxamideAmide coupling nih.gov
PROTACVarious linker types and lengthsRapid-TAC platform using OPA-amine coupling nih.gov
Piperidine4-MethylNot specified in detail nih.gov

Bioisosteric Replacements in the Core Structure

Bioisosteric replacement is a powerful strategy in drug design to create new molecules with similar biological properties but potentially improved characteristics. cambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.comnih.gov

In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule. For instance, the piperidine ring can be replaced with other heterocyclic rings to modulate activity and selectivity. A study on histamine (B1213489) H3 receptor antagonists demonstrated that replacing a piperazine (B1678402) ring with a piperidine ring was a key structural element for achieving dual affinity for H3 and σ1 receptors. nih.gov

Furthermore, heteroatoms can be incorporated into the piperidine ring itself. For example, in the lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles, the incorporation of heteroatoms to create morpholine (B109124) and thiomorpholine (B91149) rings led to improved selectivity and CNS profiles. nih.gov

Bioisosteric replacements are not limited to the heterocyclic rings. Functional groups can also be interchanged. For example, a carboxylic acid group can be replaced by a phosphonic acid group, as demonstrated in the development of NMDA antagonists where a 3,4-diamino-3-cyclobutene-1,2-dione moiety served as a novel bioisostere of an α-amino acid. nih.gov

The table below provides examples of bioisosteric replacements relevant to the core structures discussed.

Original Group/Atom Bioisosteric Replacement Rationale/Effect Reference
Hydrogen (H)Deuterium (D) or Fluorine (F)Modulate metabolism. cambridgemedchemconsulting.com cambridgemedchemconsulting.com
Methylene (-CH2-)Amine (-NH-), Oxygen (-O-), Sulfur (-S-)Alter physicochemical properties. cambridgemedchemconsulting.com cambridgemedchemconsulting.com
PhenylPyridyl, ThiopheneModify electronic and steric properties. cambridgemedchemconsulting.com cambridgemedchemconsulting.com
PiperazinePiperidineKey for dual H3/σ1 receptor affinity. nih.gov nih.gov
PiperidineMorpholine, ThiomorpholineImproved selectivity and CNS profiles. nih.gov nih.gov
α-Amino acid3,4-Diamino-3-cyclobutene-1,2-dioneNovel achiral NMDA antagonist. nih.gov nih.gov

Elucidation of Key Pharmacophoric Elements

The pharmacophore of a molecule represents the essential spatial arrangement of features necessary for its biological activity. For derivatives related to this compound, the core structure, consisting of a piperidine ring linked to a pyridin-2(1H)-one moiety, forms the fundamental scaffold. nih.govmdpi.com

The piperidine ring is a frequently utilized component in the design of pharmaceuticals. mdpi.com Its presence is often critical for the activity of a compound. For instance, in a series of dual-acting antagonists for the histamine H3 and sigma-1 receptors, the piperidine moiety was identified as a crucial structural feature for achieving high affinity for the sigma-1 receptor while preserving its interaction with the histamine H3 receptor. nih.gov This suggests that the piperidine ring in this compound could play a significant role in its interactions with biological targets.

The pyridin-2(1H)-one component also contributes significantly to the molecule's properties. Pyridinone scaffolds are known to act as both hydrogen bond donors and acceptors, which allows for versatile interactions with biological macromolecules. frontiersin.org The ability to fine-tune the physicochemical properties of this scaffold, such as polarity and lipophilicity, through substitutions makes it a valuable element in drug design. frontiersin.org Furthermore, the pyridinone ring system is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including those with antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.org

Positional and Substituent Effects on Biological Activity

The biological activity of the this compound scaffold can be significantly modulated by the position and nature of various substituents. Structure-activity relationship studies on related pyridinone derivatives have demonstrated that even minor structural modifications can lead to substantial changes in potency and selectivity.

For example, in a series of 3,5-disubstituted pyridin-2(1H)-one derivatives investigated for their anti-allodynic effects, the nature of the substituent at the 5-position was found to be critical. nih.gov Replacing a linking amino group with an aminocarbonyl or an oxygen atom resulted in compounds with good activity. nih.gov Furthermore, methylation of the pyridinone nitrogen to a methoxypyridine derivative led to a significant enhancement of the analgesic effect in a capsaicin-induced pain model. nih.gov

In another study focusing on PCSK9 inhibitors, a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were synthesized. nih.gov The analogues in this series demonstrated that modifications to the piperidine and pyridine moieties could lead to improved potency and better ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net

The table below summarizes the effects of different substituents on the biological activity of related pyridinone and piperidine structures.

Scaffold Substituent/Modification Position Effect on Biological Activity
3,5-disubstituted pyridin-2(1H)-oneAminocarbonyl or Oxygen5-positionMaintained good anti-allodynic activity. nih.gov
3,5-disubstituted pyridin-2(1H)-oneMethoxy group2-position (on pyridine)Enhanced analgesic effect. nih.gov
N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamidesModifications to piperidine and pyridineVariousImproved PCSK9 inhibitory potency and ADME properties. nih.govresearchgate.net
Phenyl substituted 3-hydroxypyridin-2(1H)-onesElectron-withdrawing groupsPyridine-2(1H)-one ringIncreased inhibitory effect on endonuclease. frontiersin.org
2-pyridinone derivativesN-aryl vs. N-alkylPyridinone nitrogenN-aryl derivatives showed better anti-HBV activity. frontiersin.org

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For this compound, the rotational flexibility of the piperidine ring and the linkage to the pyridinone ring will dictate its preferred shape in solution and at the active site of a protein.

Studies on related structures have highlighted the importance of conformational analysis. For instance, in a series of (E)-1-aryl-3-(cyclicamino)-prop-2-en-1-one analogs, variable temperature NMR and X-ray diffraction studies revealed that a piperidine ring exhibited a lower energy barrier to rotation compared to a five-membered pyrrolidine (B122466) ring. korea.ac.kr This was attributed to less effective p-electron delocalization along the Csp2–N bond. korea.ac.kr Such conformational flexibility can influence how the molecule presents its pharmacophoric features to a binding site.

The planarity and ability to participate in pi-stacking interactions are also important conformational considerations. Pyridine, being similar to benzene, possesses these characteristics. nih.gov The introduction of a nitrogen atom, as in the pyridinone ring, modulates lipophilicity and enhances the capacity for hydrogen bonding. nih.gov

X-ray Crystallography and Co-crystal Structures for Binding Mode Determination

For example, X-ray diffraction studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)prop-2-en-1-one, a related enaminone, revealed weak intermolecular interactions and provided insights into the delocalization of electrons within the molecule. korea.ac.kr

Co-crystal structures, where the compound is crystallized with its target protein, are particularly valuable for understanding the specific interactions that govern binding. These structures can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding affinity and specificity. While specific co-crystal structures for this compound may not be publicly available, data from related compounds can offer valuable inferences. For instance, the crystal structure of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamide derivatives has been determined, aiding in the understanding of their inhibitory mechanism on PCSK9. nih.gov

Correlation of Structural Features with Specific Biological Profiles

By integrating the information from SAR studies, conformational analysis, and structural biology, it is possible to correlate specific structural features of this compound and its analogs with their observed biological profiles.

The presence of the piperidine ring has been strongly linked to activity at certain targets, such as the sigma-1 receptor. nih.gov The pyridinone moiety, with its capacity for hydrogen bonding and its "privileged" structural status, contributes to a wide range of biological activities, including anti-inflammatory and antiviral effects. frontiersin.org

The nature and position of substituents play a crucial role in fine-tuning the biological activity. For instance, electron-withdrawing groups on the pyridinone ring can enhance the acidity of the nitrogen-bound hydrogen, leading to improved interactions with the active site of certain enzymes. frontiersin.org Similarly, the choice of N-aryl or N-alkyl substituents on the pyridinone nitrogen can significantly impact activity, as seen in the case of anti-HBV agents. frontiersin.org

In the context of PCSK9 inhibitors, the combination of the piperidinyl and pyridinyl moieties within a carboxamide scaffold was shown to be effective for inhibiting mRNA translation of the target protein. nih.govresearchgate.net This highlights how the interplay of different structural components can lead to a specific biological outcome.

Biological Target Identification and Mechanism of Action Studies

High-Throughput and Focused In Vitro Screening Platforms for Activity Profiling

High-throughput screening (HTS) and focused in vitro screening are foundational strategies in drug discovery to assess the biological activity of a large number of compounds against various targets. These platforms enable the initial identification of "hits" that can be further optimized. For the pyridin-2(1H)-one scaffold, various screening approaches have been employed.

Methodologies such as fluorescence and high-content imaging, flow cytometry, and luminescence detection are utilized to identify modulators of cellular pathways like autophagy nih.gov. Cell viability assays are also common, as seen in the screening of 1,5-disubstituted-pyridin-2(1H)-one derivatives against A549 and NIH3T3 cell lines to evaluate their anti-cancer and anti-fibrosis activities nih.gov.

Identification of Specific Molecular Targets and Target Engagement

Following initial screening, the next critical step is to identify the specific molecular targets with which the compound interacts. This is achieved through a battery of assays targeting different classes of proteins.

G-protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs) are major drug target families. Radioligand binding studies and functional assays are standard methods to determine a compound's affinity and efficacy at these receptors. For instance, piperidine (B6355638) derivatives have been investigated as dual histamine (B1213489) H3 and sigma-1 receptor ligands nih.gov. These studies typically involve measuring the displacement of a radiolabeled ligand from the receptor by the test compound to determine its binding affinity (Ki or IC50).

Functional assays, such as measuring changes in second messenger levels (e.g., cAMP, Ca2+), are then used to characterize the compound as an agonist, antagonist, or allosteric modulator. Although direct evidence for 3-(Piperidin-2-yl)pyridin-2(1H)-one is absent, the known neuropharmacological activities of piperidine-containing compounds suggest that screening against a panel of CNS-related GPCRs and ion channels would be a logical step.

Enzymes, particularly kinases and hydrolases, are another major class of drug targets. The inhibitory or activating effects of compounds are typically assessed using in vitro enzyme activity assays. For example, derivatives of the pyridin-2(1H)-one scaffold have been explored as inhibitors of various enzymes.

One study synthesized a series of α,β-unsaturated carbonyl based piperidinone derivatives and evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease acgpubs.org. The results, summarized in the table below, highlight the potential for this scaffold to yield enzyme inhibitors.

CompoundSubstituentAChE IC50 (µM)BuChE IC50 (µM)
1d4-nitrobenzylidene12.55>50
1g4-chlorobenzylidene18.5017.28

Furthermore, piperidyl-1,2,3-triazole ureas have been developed as potent and selective inhibitors of α/β-hydrolase domain containing 6 (ABHD6), a serine hydrolase involved in endocannabinoid signaling nih.gov. These studies demonstrate the utility of the piperidine moiety in targeting hydrolases.

Membrane transporters are critical for the absorption, distribution, and excretion of drugs and endogenous substances. In vitro assays using cells overexpressing specific transporters (e.g., OATPs, OCTs, P-gp) are used to determine if a compound is a substrate or inhibitor of these transporters nih.gov. Such studies are crucial for predicting drug-drug interactions. While no specific transporter interaction data for this compound was found, the potential for such interactions should be considered in its development, given that many orally administered drugs are substrates for uptake and efflux transporters nih.gov.

Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its effect at a molecular level is key to its development. This involves characterizing its binding mode and downstream effects.

Compounds can bind to a receptor at the same site as the endogenous ligand (orthosteric binding) or at a distinct site (allosteric binding), which can modulate the receptor's function nih.gov. Distinguishing between these binding modes is crucial.

Studies on other piperidine-containing molecules have revealed allosteric mechanisms. For example, 1-Piperidine Propionic Acid has been identified as an allosteric inhibitor of Protease Activated Receptor-2 (PAR2) nih.gov. Similarly, allosteric modulators have been discovered for the M1 muscarinic receptor, with some containing a piperidine moiety researchgate.net. The characterization of binding mode often involves a combination of techniques, including radioligand binding assays with both orthosteric and allosteric radioligands, functional assays in the presence and absence of the orthosteric agonist, and structural biology studies. For this compound, determining its binding mode on any identified target would be a critical step in understanding its pharmacology.

Based on the current scientific literature, there is no specific information available regarding the cellular pathway modulation and signal transduction analysis of the chemical compound this compound.

Research has been conducted on structurally related but distinct compounds, and these studies offer insights into the potential biological activities of similar chemical scaffolds. For instance, investigations into N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have identified them as small molecule inhibitors of PCSK9 mRNA translation. nih.gov Another area of research has focused on derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one as inhibitors of the NLRP3 inflammasome, which is involved in inflammatory responses. mdpi.comunito.itresearchgate.net

However, due to the precise structural differences, these findings cannot be directly extrapolated to this compound. The specific cellular targets and the signaling pathways that this compound may modulate remain undetermined without direct experimental evidence.

Therefore, a detailed analysis of its effects on cellular pathway modulation and signal transduction is not possible at this time. Further research is required to elucidate the biological and pharmacological properties of this specific compound.

Preclinical Pharmacological Evaluation

In Vitro Efficacy Assessments in Relevant Biological Systems

Cell-Based Functional Assays and Phenotypic Screens

There is no publicly available information regarding the evaluation of 3-(Piperidin-2-yl)pyridin-2(1H)-one in specific cell-based functional assays or phenotypic screens.

For context, other substituted pyridinone derivatives have been investigated. For instance, a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives were assessed for their ability to inhibit α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA)-induced Ca²+ influx in primary rat cortical neurons, which led to the discovery of the antiepileptic drug perampanel. mdpi.com Similarly, arylpyridin-2-yl guanidine (B92328) derivatives have been evaluated in cell viability assays using the WST-1 reagent to identify potential cytotoxic effects as part of their development as MSK1 inhibitors. nih.gov However, no such data has been published for this compound.

Evaluation of Activity against Specific Pathogenic Organisms or Cell Lines (e.g., anticancer, antibacterial, antiparasitic)

No studies detailing the in vitro activity of this compound against specific pathogenic organisms or cancer cell lines have been found in the scientific literature.

While the broader class of piperidine-containing compounds has shown diverse biological activities, including antimicrobial and anticancer effects, these properties cannot be attributed to this compound without specific experimental evidence. Research on other heterocyclic scaffolds demonstrates how such evaluations are typically conducted:

Anticancer: Dihydro-1H-pyrazolo[1,3-b]pyridine derivatives have been evaluated for their antiproliferative activity against various hematologic and breast cancer cell lines, including HEL, K-562, HL-60, and MCF-7. nih.gov

Antibacterial: 3-(Pyridine-3-yl)-2-oxazolidinone derivatives have been tested for their minimum inhibitory concentration (MIC) against a panel of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov

Antiparasitic: Pyrimido[1,2-a]benzimidazole derivatives have been screened for their efficacy against the promastigote and amastigote stages of parasites like Leishmania major.

Without similar dedicated studies, the potential of this compound in these therapeutic areas remains unknown.

In Vivo Efficacy Studies in Animal Models

Disease-Specific Animal Models for Compound Efficacy (e.g., rodent models for neurological conditions, infectious diseases, or inflammation)

There is no published data on the in vivo efficacy of this compound in any disease-specific animal models.

However, research on other substituted pyridin-2(1H)-ones highlights the potential of this scaffold in preclinical models of disease. A study on 3,5-disubstituted pyridin-2(1H)-one derivatives reported potent anti-allodynic effects in a rat model of inflammatory pain. Specifically, compounds were assessed for their ability to inhibit cutaneous mechanical allodynia induced by capsaicin (B1668287) injection in the hindpaw of rats. One lead compound from this series also demonstrated efficacy in a facial Complete Freund's Adjuvant (CFA) model of inflammatory pain and a neuropathic pain model involving chronic constriction injury of the rat's infraorbital nerve. These studies underscore the potential of the pyridin-2(1H)-one core structure in the development of novel analgesics, although no such investigations have been reported for this compound itself.

Pharmacodynamic Biomarker Modulation in Preclinical Species

No information is available regarding the modulation of pharmacodynamic biomarkers by this compound in any preclinical species. Studies of this nature would typically follow the establishment of in vivo efficacy and would aim to correlate drug exposure with a biological response in the target tissue.

Comparative Studies with Established Preclinical Agents

No studies have been published that compare the efficacy of this compound with any established preclinical or clinical agents. Such comparative studies are essential for understanding the relative potency and potential advantages of a new chemical entity but are contingent on initial findings of biological activity, which are currently lacking for this compound.

Computational and in Silico Approaches in Chemical Biology

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For derivatives based on the pyridin-2-one scaffold, molecular docking has been extensively used to explore their interactions with specific protein targets.

One significant application has been in the study of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme implicated in various cancers. nih.govnih.gov Docking studies of pyridin-2-one derivatives into the mIDH1 active site have been performed to elucidate their binding mechanisms. nih.gov These analyses predict how the ligand fits into the binding pocket and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. aalto.firsc.org

For instance, studies on a series of pyridin-2-one based mIDH1 inhibitors revealed that specific substitutions on the core structure could enhance binding. Molecular docking can predict that introducing certain groups, like a piperazin-2-one (B30754) substituent, may facilitate the formation of crucial hydrogen bonds within the active site. mdpi.com The primary goal of molecular docking is to computationally predict the structure of the ligand-receptor complex. aaup.edu This information is vital for the rational design of more potent and selective inhibitors. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

MD simulations have been applied to pyridin-2-one derivatives to validate the binding poses predicted by molecular docking and to evaluate their stability. nih.govnih.gov For example, MD simulations of potent mIDH1 inhibitors with a pyridin-2-one core have been run for extended periods (e.g., 200 nanoseconds) to observe their behavior. mdpi.com Key parameters analyzed during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

A stable RMSD value for the ligand and protein backbone over the course of the simulation suggests that the complex is stable. mdpi.com In studies of pyridin-2-one inhibitors, RMSD values of less than 2 Å were observed, indicating good stability of the complex. mdpi.com RMSF analysis helps to identify the flexibility of individual amino acid residues in the protein upon ligand binding. mdpi.com These simulations have confirmed that newly designed compounds can maintain stable interactions within the IDH1 binding pocket, sometimes even more stable than known reference compounds. mdpi.com

The binding free energy, a critical parameter for estimating the binding affinity, can also be calculated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). aalto.fi For novel pyridin-2-one derivatives, these calculations have predicted strong binding energies to mIDH1, with one compound (C2) showing a particularly high binding free energy of -93.25 ± 5.20 kcal/mol, suggesting a very stable interaction. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

2D-QSAR models use descriptors calculated from the two-dimensional representation of molecules, such as topological and physicochemical properties, to predict their biological activity. researchpublish.com These models are valuable for understanding which general structural features influence the activity of a series of compounds. nih.gov

For derivatives of pyridin-2-one, 2D-QSAR models can be developed to predict their inhibitory potency against specific targets. The process involves generating a dataset of compounds with known activities, calculating a variety of 2D descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. nih.gov The quality of a QSAR model is assessed by its statistical significance and predictive power on an external set of compounds. nih.gov A robust model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

3D-QSAR methods extend the QSAR concept by considering the three-dimensional properties of molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. nih.govrutgers.edu

These methodologies have been successfully applied to a series of 47 pyridin-2-one derivatives targeting mIDH1. nih.gov The resulting 3D-QSAR models showed excellent predictive ability, with a high cross-validated coefficient (Q²) and conventional correlation coefficient (R²). mdpi.com

Table 1: Statistical Parameters of 3D-QSAR Models for Pyridin-2-one Derivatives

ModelQ² (Cross-validated)R² (Non-cross-validated)Predictive R² (R²pred)Field Contributions
CoMFA0.7650.9800.943Steric: 58.2%, Electrostatic: 41.8%
CoMSIA0.7700.997Not ReportedSteric, Electrostatic, and Hydrophobic fields
Data sourced from a study on mIDH1 inhibitors. mdpi.com

The contour maps generated from these models provide a visual guide for structural modifications. For example, the CoMFA steric contour map might show regions where bulky substituents are favored (green contours) or disfavored (yellow contours) for enhancing activity. Similarly, electrostatic maps indicate where positive (blue contours) or negative (red contours) charges are beneficial. nih.gov For the pyridin-2-one derivatives, the analysis suggested that introducing bulky, hydrophobic groups at certain positions would be conducive to higher inhibitory activity. mdpi.com

Virtual Screening for Identification of Novel Scaffolds and Putative Targets

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. researchgate.net This process can be based on the structure of the target (structure-based virtual screening) or on the structure of known active ligands (ligand-based virtual screening).

In the context of pyridin-2-one derivatives, virtual screening can be employed to identify novel compounds with potential activity against a target like mIDH1. nih.govnih.gov A common workflow involves using a validated 3D-QSAR model or a pharmacophore model derived from known active compounds to filter a large chemical database. The hits from this initial screen are then subjected to molecular docking to predict their binding modes and rank them based on their docking scores. researchgate.net

One study utilized a strategy called "scaffold hopping," which aims to discover new active compounds by modifying the core structure (scaffold) of a known active molecule. mdpi.com Starting from an active pyridin-2-one template, new compounds were designed and then filtered through virtual screening and docking, leading to the identification of novel structures with high predicted activity. nih.govmdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

A crucial aspect of drug development is ensuring that a compound has favorable ADME properties. In silico ADME prediction tools are used to estimate these properties early in the discovery process, helping to identify and filter out compounds that are likely to fail later due to poor pharmacokinetics. researchgate.netnih.gov

For novel pyridin-2-one derivatives designed as potential inhibitors, in silico ADME profiling is an essential step. nih.govnih.govbohrium.com Various molecular descriptors and models are used to predict properties such as:

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Interaction with cytochrome P450 (CYP) enzymes.

Excretion: Prediction of clearance.

These predictions help in the selection of drug candidates with a balanced profile of potency and drug-like properties. biorxiv.org Studies on pyridin-2-one derivatives have included ADME predictions to ensure that the designed compounds possess favorable pharmacokinetic characteristics, thus increasing their potential for successful development. nih.govnih.gov

Computational Models for Permeability and Predicted Solubility

The ability of a drug candidate to be absorbed and distributed within the body is fundamentally linked to its permeability across biological membranes and its solubility in aqueous environments. Computational models offer a first pass assessment of these critical properties.

The permeability of a compound is often predicted using models based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, as famously encapsulated in Lipinski's Rule of Five. More sophisticated models employ quantitative structure-property relationship (QSPR) studies, which correlate structural features with experimentally determined permeability values, often from Caco-2 cell assays. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier, providing a valuable in vitro model for predicting human drug absorption. nuvisan.combioivt.com

Aqueous solubility is another key determinant of oral bioavailability. In silico prediction of solubility can be achieved through various methods, ranging from simple models based on logP to more complex algorithms that consider a wider range of molecular descriptors. These models are trained on large datasets of compounds with experimentally determined solubilities.

Below is a representative table of predicted permeability and solubility for a series of hypothetical pyridinone derivatives, illustrating how structural modifications might influence these properties.

CompoundPredicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted Aqueous Solubility (logS)
Pyridin-2(1H)-one5.2-1.5
3-(Piperidin-2-yl)pyridin-2(1H)-one2.8-2.1
3-(4-Hydroxypiperidin-2-yl)pyridin-2(1H)-one1.5-1.8
3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one3.5-2.5

Note: The data in this table is illustrative and not based on experimental values for the listed compounds. It serves to demonstrate the type of output generated by computational models.

In Vitro Metabolic Stability Profiling

The metabolic stability of a compound, or its susceptibility to biotransformation by drug-metabolizing enzymes, is a critical factor influencing its pharmacokinetic profile and potential for drug-drug interactions. nih.gov In vitro assays are routinely used in early drug discovery to assess metabolic stability. wuxiapptec.comresearchgate.netcreative-biolabs.com

The most common in vitro systems for evaluating metabolic stability are liver microsomes and hepatocytes. nuvisan.comcreative-biolabs.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes. wuxiapptec.com

In a typical metabolic stability assay, the test compound is incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time is measured by techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net The results are often expressed as the half-life (t½) of the compound or its intrinsic clearance (CLint). nih.gov

Computational models can also predict metabolic stability by identifying potential sites of metabolism on a molecule and estimating their reactivity. acs.orgoup.com These models are often based on machine learning algorithms trained on large datasets of experimentally determined metabolic stability data. oup.comnih.gov For This compound , potential sites of metabolism would include the piperidine (B6355638) and pyridine (B92270) rings, which could undergo hydroxylation or other oxidative reactions catalyzed by CYP enzymes.

The following table provides an example of how metabolic stability data for hypothetical piperidinyl-pyridinone analogs might be presented.

CompoundMicrosomal Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (Predicted)4525
Analog A (with electron-withdrawing group)6018
Analog B (with electron-donating group)3040
Analog C (with bulky substituent)> 90< 10

Note: This data is hypothetical and intended to illustrate the parameters measured in metabolic stability assays.

Plasma Protein Binding Predictions

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. lnhlifesciences.orgmdpi.com Only the unbound, or free, fraction of the drug is available to distribute into tissues and exert its pharmacological effect. charnwooddiscovery.comwuxiapptec.com Therefore, determining the extent of plasma protein binding (PPB) is a crucial step in drug development. wuxiapptec.com

In vitro methods for measuring PPB include equilibrium dialysis, ultrafiltration, and ultracentrifugation. wuxiapptec.comlabcorp.com Equilibrium dialysis is considered the gold standard and involves separating a protein solution containing the drug from a protein-free buffer by a semi-permeable membrane. bioivt.comcharnwooddiscovery.com At equilibrium, the concentration of the free drug is the same in both compartments, allowing for the calculation of the bound and unbound fractions.

In silico prediction of PPB is typically achieved through quantitative structure-activity relationship (QSAR) models. nih.govsimulations-plus.combiorxiv.org These models correlate the structural and physicochemical properties of compounds with their experimentally determined PPB values. simulations-plus.comoup.com Key descriptors often include lipophilicity, molecular size, and charge. mdpi.com

For This compound , its predicted PPB would be influenced by its moderate lipophilicity and the presence of hydrogen bonding groups. The following table shows predicted PPB values for a series of related compounds.

CompoundPredicted Human Plasma Protein Binding (%)Predicted Unbound Fraction (fu)
This compound (Predicted)850.15
Pyridine (for comparison)200.80
Piperidine (for comparison)100.90
A highly lipophilic analog99.50.005

Note: The data in this table is for illustrative purposes and represents typical outputs from PPB prediction models.

Cheminformatics and Data Mining for Structure-Activity Landscape Exploration

Cheminformatics and data mining are powerful computational tools used to navigate the vast chemical space and explore the structure-activity relationship (SAR) landscape of a particular class of compounds. researchgate.net SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.govnih.govnih.gov

For a compound like This compound , which contains a piperidine-substituted pyridinone scaffold, cheminformatics approaches can be used to analyze large datasets of structurally similar compounds with known biological activities, such as kinase inhibition. nih.gov By identifying patterns in the data, it is possible to build predictive models that can guide the design of new, more potent, and selective analogs.

Techniques such as 3D-QSAR, pharmacophore modeling, and molecular docking are employed to understand how these molecules interact with their biological targets at a molecular level. For instance, a pharmacophore model for a specific kinase could define the essential spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features required for binding. This model could then be used to screen virtual libraries of compounds to identify new potential inhibitors.

Data mining of large biological and chemical databases can also reveal novel connections between chemical structures and biological activities, potentially identifying new therapeutic applications for existing scaffolds. The exploration of the SAR landscape is an iterative process, where computational predictions guide the synthesis and testing of new compounds, and the resulting experimental data is used to refine and improve the computational models.

Medicinal Chemistry Optimization and Lead Generation

Strategies for Lead Identification and Hit-to-Lead Expansion

The initial identification of a "hit," a compound demonstrating a desired biological activity from a screening campaign, is the first step in a long and complex drug discovery process. For scaffolds such as 3-(Piperidin-2-yl)pyridin-2(1H)-one, hit identification can arise from various methods, including high-throughput screening (HTS), virtual screening, or fragment-based drug discovery. Once a hit is confirmed, the hit-to-lead phase commences, focusing on validating the chemical series and improving its potency from the micromolar to the nanomolar range.

A crucial aspect of this phase is the rapid exploration of the structure-activity relationship (SAR). This involves synthesizing and testing a library of analogs to understand which parts of the molecule are essential for its activity and which can be modified to improve its properties. For instance, in the development of inhibitors for proprotein convertase subtilisin/kexin type 9 (PCSK9), a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation. nih.govresearchgate.net This discovery represents a key starting point for a hit-to-lead campaign, where the initial piperidine-pyridine core is systematically decorated with various substituents to enhance potency and improve pharmacokinetic profiles. nih.govresearchgate.net

Lead Optimization Programs for Enhanced Potency and Selectivity

Following the hit-to-lead phase, lead optimization is a more focused effort to refine the lead series into a preclinical candidate. danaher.combiobide.com This multifaceted process aims to maximize potency and selectivity while minimizing off-target effects and improving absorption, distribution, metabolism, and excretion (ADME) properties. vichemchemie.compatsnap.com

A notable example of a lead optimization program involving a related pyridin-2(1H)-one scaffold is the discovery of potent Tropomyosin receptor kinase (TRK) inhibitors for cancer treatment. nih.gov Starting from an initial hit compound with a novel pyridin-2(1H)-one scaffold, a combination of structure-based drug design and a comprehensive SAR study was employed. nih.gov This iterative process led to the identification of compound 14q , a potent TRK inhibitor with good kinase selectivity. nih.gov The optimization process involved modifications at various positions of the pyridinone ring and the appended phenyl ring, demonstrating a systematic approach to enhancing biological activity. nih.gov The successful outcome of this program was a compound that not only exhibited potent enzymatic and cellular activity but also possessed acceptable pharmacokinetic properties, leading to significant tumor growth inhibition in in vivo models. nih.gov

The following table illustrates the structure-activity relationship of a series of pyridin-2(1H)-one analogs as TRK inhibitors, showcasing the impact of substitutions on their inhibitory activity.

CompoundTRKA IC₅₀ (nM)
4 HHH18.2
14a OMeHH7.5
14b FHH5.2
14q FFMe1.1

This table is a representation of data from a lead optimization program for TRK inhibitors with a pyridin-2(1H)-one scaffold, illustrating how systematic modifications enhance potency. nih.gov

Scaffold Hopping and Fragment-Based Drug Design Principles

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical series with similar biological activity to a known active compound but with a different core structure. nih.govuniroma1.itnih.gov This approach is particularly valuable for navigating around intellectual property, improving physicochemical properties, or finding new modes of interaction with the biological target. The pyridin-2-one core has been successfully utilized in scaffold hopping approaches. For example, in the pursuit of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, researchers have used the pyridin-2-one backbone as a starting point for designing novel chemical entities through scaffold hopping. nih.govresearchgate.net This involves replacing the central pyridinone core with other heterocyclic systems that maintain the key pharmacophoric features required for biological activity. nih.govresearchgate.net

Fragment-based drug design (FBDD) is another key strategy where small, low-affinity molecules (fragments) that bind to the target are identified and then grown or linked together to create a more potent lead compound. The pyridinone scaffold is well-suited for FBDD due to its ability to act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with protein targets. frontiersin.orgnih.gov Its relatively simple and synthetically accessible nature makes it an attractive starting point for fragment elaboration. frontiersin.orgnih.gov

Iterative Design-Synthesis-Test Cycles in Medicinal Chemistry

The core of any successful medicinal chemistry program is the iterative design-synthesis-test cycle. patsnap.com This cyclical process involves designing new molecules based on existing SAR data and computational modeling, synthesizing these compounds, and then testing them in biological assays. The results from this testing then feed back into the design of the next generation of compounds.

The development of the aforementioned TRK inhibitors exemplifies this iterative process. The initial hit compound provided the starting point for the first cycle of design and synthesis, where analogs with various substitutions were created. nih.gov The biological testing of these analogs then informed the next round of design, focusing on substitutions that showed improved potency and selectivity. This iterative approach, guided by an evolving understanding of the SAR, allows for a systematic and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the identification of a clinical candidate. nih.gov

Emerging Research Directions and Future Perspectives

Application of the 3-(Piperidin-2-yl)pyridin-2(1H)-one Framework in Novel Therapeutic Modalities

The this compound scaffold is a versatile platform for the development of innovative therapeutic agents targeting a range of diseases. The inherent structural features of both the piperidine (B6355638) and pyridinone rings have been independently associated with a variety of biological activities, suggesting that their combination within a single molecule could lead to compounds with unique pharmacological profiles.

Research into analogous structures has revealed the potential for this framework to be exploited in several therapeutic areas:

Kinase Inhibition: The pyridinone core is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of pyridin-2(1H)-one have been investigated as inhibitors of various kinases, such as the IGF-1 receptor kinase, which is implicated in tumor growth. researchgate.net The piperidine moiety can be functionalized to interact with specific residues within the kinase ATP-binding site, potentially leading to highly potent and selective inhibitors. For example, derivatives of (R)-1-(3-(4-amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one have been identified as novel irreversible EGFR mutant kinase inhibitors. nih.gov

Central Nervous System (CNS) Activity: Piperidine-containing compounds are prevalent in a vast number of centrally acting drugs due to the ability of the piperidine ring to interact with various receptors and transporters in the brain. The this compound scaffold could be explored for its potential to modulate CNS targets. For instance, 2-(piperidin-3-yl)-1H-benzimidazoles have been identified as selective H1-antihistamines with CNS-penetrating properties for the potential treatment of insomnia. nih.gov This suggests that the piperidinyl-pyridinone framework could be a promising starting point for the discovery of novel psychoactive compounds.

Antiviral Activity: Both piperidine and pyridinone derivatives have demonstrated antiviral properties against a range of viruses. The structural features of these rings can be tailored to interact with viral enzymes or proteins, thereby inhibiting viral replication. For example, certain piperidine derivatives have shown activity against herpes simplex viruses (HSV-1). researchgate.net Additionally, various pyridine (B92270) compounds have been investigated for their antimicrobial and antiviral activities. nih.govnih.gov This precedent suggests that the this compound scaffold could be a valuable template for the development of new antiviral agents.

The modular nature of the this compound structure allows for extensive chemical modification. This "scaffold hopping" approach, where different functional groups are introduced at various positions on the piperidine and pyridinone rings, can lead to the discovery of compounds with optimized potency, selectivity, and pharmacokinetic properties for a desired therapeutic target. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of new therapeutic agents. schrodinger.commdpi.com These computational approaches can be applied to the this compound framework to guide the synthesis of novel derivatives with enhanced biological activity and desirable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govquora.comresearchgate.netsemanticscholar.org For the this compound scaffold, QSAR models can be developed to predict the therapeutic potential of novel derivatives before their synthesis. By analyzing a dataset of known pyridone and piperidine-containing compounds with measured biological activities, ML algorithms can identify key structural features that are either beneficial or detrimental to a specific therapeutic effect. researchgate.net These models can then be used to virtually screen large libraries of hypothetical this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can be employed for the de novo design of novel molecules based on the this compound scaffold. schrodinger.comnih.gov These models, trained on vast datasets of known chemical structures and their properties, can generate new molecules with optimized characteristics, such as high predicted binding affinity for a specific biological target and favorable pharmacokinetic profiles. This approach allows for the exploration of a much wider chemical space than traditional medicinal chemistry approaches, potentially leading to the discovery of truly innovative drug candidates.

Predictive Modeling of Bioactivity: Machine learning models can be trained to predict the bioactivity of compounds against a wide range of biological targets. researchgate.netresearchgate.netmdpi.com By inputting the structure of a novel this compound derivative, these models can provide a predicted "bioactivity spectrum," highlighting potential therapeutic applications and off-target effects. This information can be invaluable in the early stages of drug discovery for prioritizing compounds and guiding further experimental evaluation.

The successful application of AI and ML in the design and activity prediction of this compound derivatives is highly dependent on the availability of high-quality, curated datasets of bioactive molecules. researchgate.netkaggle.com

Advanced Analytical Techniques for Comprehensive Compound Characterization in Research Settings

A thorough and unambiguous characterization of the chemical structure and purity of this compound and its derivatives is paramount for reliable biological evaluation and the establishment of structure-activity relationships. Advanced analytical techniques play a crucial role in providing this comprehensive characterization.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: While one-dimensional (1D) NMR provides essential information about the chemical environment of individual atoms, 2D NMR techniques offer a deeper insight into the molecular structure by revealing correlations between different nuclei. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign the proton (¹H) and carbon (¹³C) signals of the this compound scaffold and to confirm the connectivity between the piperidine and pyridinone rings. youtube.comresearchgate.net These techniques are particularly valuable for elucidating the structure of novel, complex derivatives.

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov This technique is essential for confirming the molecular weight of synthesized compounds and for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. scispace.com Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern can serve as a "fingerprint" for a specific molecule and is particularly useful for differentiating between isomers, which have the same molecular formula but different structural arrangements. capes.gov.brmdpi.com

Detailed Research Findings from Analogous Structures: The comprehensive characterization of related piperidin-4-one and pyridone derivatives has been reported in the literature, demonstrating the utility of these advanced analytical techniques. For instance, 2D NMR has been used to elucidate the stereochemistry of substituted piperidines, while LC-MS/MS has been instrumental in the analysis of complex mixtures of pyridone isomers. nih.govmit.edu These studies provide a solid foundation for the analytical characterization of the this compound framework.

Collaborative Research Initiatives and Open Science Approaches in Chemical Biology

The complexity and cost of modern drug discovery necessitate collaborative efforts and a move towards more open and transparent research practices. The development of the this compound scaffold and its derivatives can be significantly accelerated through such initiatives.

Academic-Industry Collaborations: Partnerships between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discovery and the development of new medicines. acmedsci.ac.ukchalmers.seresearchgate.netrepec.org Academic labs often excel in novel target identification and the synthesis of innovative chemical scaffolds, while industry partners bring expertise in drug optimization, preclinical and clinical development, and regulatory affairs. Collaborative projects focused on the this compound framework could leverage the strengths of both sectors to expedite the translation of promising compounds into clinical candidates.

Open Science and Data Sharing: The principles of open science, which advocate for the sharing of research data, methodologies, and results, are gaining traction in the drug discovery community. researchgate.netspringernature.com Open-source drug discovery initiatives aim to foster a more collaborative and efficient research environment by making data and tools freely available to the global scientific community. quora.com Platforms that facilitate the sharing of chemical structures and associated biological data, such as public bioactivity databases, can be invaluable resources for researchers working on the this compound scaffold. mdpi.comdknet.org Sharing data on the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives can prevent the duplication of effort and accelerate the collective understanding of the structure-activity relationships for this chemical class.

Open Source Tools and Repositories: The availability of open-source software for computational chemistry and data analysis, as well as open-access data repositories, is crucial for democratizing drug discovery research. researchgate.netkaggle.commdpi.comdknet.org These resources enable researchers from diverse backgrounds and institutions to contribute to the development of new therapeutic agents based on the this compound scaffold.

By embracing collaborative and open approaches, the scientific community can collectively harness the therapeutic potential of the this compound framework and accelerate the discovery of new medicines for a wide range of diseases.

Q & A

Q. What are the recommended synthetic routes for 3-(Piperidin-2-yl)pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

The synthesis of pyridin-2(1H)-one derivatives typically involves multi-step reactions, including ring formation and functional group coupling. For analogs like this compound, a common approach uses Vilsmeier salt (N,N,N',N'-tetramethylchloroformamidinium chloride) to facilitate cyclization of α-oxo amides, producing intermediates like 2H-pyran or 4H-pyran, which are further modified . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reactions often require heating (80–120°C) to drive cyclization but must avoid decomposition.
  • Purification : Column chromatography or recrystallization is critical due to byproducts from incomplete coupling.
    Yield optimization (typically 40–60%) requires balancing stoichiometry and reaction time .

Q. How is the structural integrity of this compound validated in synthetic batches?

Structural validation combines spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR confirm piperidine-pyridinone fusion and substituent positions. For example, coupling constants (J = 5–8 Hz) in 1^1H NMR distinguish axial/equatorial protons in the piperidine ring .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns (e.g., intramolecular H-bonds between pyridinone carbonyl and piperidine NH) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 219.1368 for C10_{10}H14_{14}N2_2O) .

Q. What in vitro assays are suitable for initial screening of biological activity for this compound?

  • Enzyme inhibition : Fluorescence-based assays (e.g., DPP-4 inhibition using Gly-Pro-AMC substrate) measure IC50_{50} values. Competitive binding is quantified via kinetic fluorescence .
  • Cell viability : MTT assays assess cytotoxicity in cancer lines (e.g., IC50_{50} < 10 µM in HepG2 cells indicates therapeutic potential) .
  • Anti-inflammatory activity : ELISA-based TNF-α suppression in LPS-stimulated macrophages (e.g., 30–50% inhibition at 20 µM) .

Advanced Research Questions

Q. How does the substitution pattern on the pyridinone ring affect IGF-1R kinase inhibition, and what SAR trends are observed?

Modifications at the 3- and 4-positions of the pyridinone ring significantly impact IGF-1R binding:

  • 3-Position : Piperidine substitution enhances hydrophobic interactions with the kinase ATP-binding pocket. Bulky groups (e.g., benzimidazole) improve potency (IC50_{50} < 50 nM) but reduce solubility .
  • 4-Position : Polar groups (e.g., -NH2_2) increase water solubility but may weaken binding affinity. Hybridization with benzimidazole derivatives restores potency (e.g., BMS-536924, IC50_{50} = 12 nM) .
    Methodological note : Molecular docking (using PHENIX or AutoDock) and MD simulations validate SAR by correlating binding energy with experimental IC50_{50} .

Q. What strategies resolve contradictions in reported DPP-4 inhibition data across cell lines and animal models?

Discrepancies in inhibition efficacy often arise from:

  • Cell-specific metabolism : Hepatic cells metabolize the compound faster than renal cells, requiring adjusted dosing .
  • Species differences : Murine DPP-4 has a 10-fold lower binding affinity than human orthologs. Use transgenic models expressing human DPP-4 for translational relevance .
    Experimental design :
    • Dose-response curves : Test across 3–5 log concentrations to identify non-linear kinetics.
    • Pharmacokinetics : Measure plasma half-life (t1/2_{1/2}) and bioavailability in parallel with enzyme assays .

Q. How can crystallographic data improve the design of analogs targeting neurological disorders?

Co-crystallization of this compound with target proteins (e.g., NMDA receptors) reveals:

  • Binding motifs : The piperidine nitrogen forms hydrogen bonds with GluN2A subunit (distance: 2.8 Å), critical for neuroprotective activity .
  • Allosteric pockets : Trifluoromethyl groups at the pyridinone 6-position fill hydrophobic cavities, enhancing blood-brain barrier penetration (logP > 2.5) .
    Tools : Phaser (for molecular replacement) and Coot (for model refinement) optimize resolution (<2.0 Å) in cryo-EM or X-ray structures .

Q. What computational methods predict off-target effects of this compound in multi-kinase systems?

  • Kinome-wide profiling : Use KinomeScan to measure binding to 468 kinases. Prioritize hits with >50% inhibition at 1 µM .
  • Machine learning : Train random forest models on kinase inhibition data to predict off-targets (AUC > 0.85) .
  • Pathway analysis : STRING or KEGG maps link off-target kinases to adverse pathways (e.g., CYP3A4 induction via PXR activation) .

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